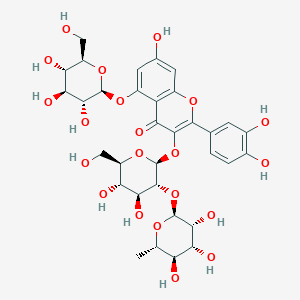

Calendoflavobioside 5-O-glucoside

Beschreibung

Eigenschaften

Molekularformel |

C33H40O21 |

|---|---|

Molekulargewicht |

772.7 g/mol |

IUPAC-Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)54-30-25(45)21(41)17(8-35)52-33(30)53-29-22(42)18-14(49-28(29)10-2-3-12(37)13(38)4-10)5-11(36)6-15(18)50-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32+,33-/m0/s1 |

InChI-Schlüssel |

SASBTQZCEZKGNV-HIGDFRAKSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to Calendoflavobioside 5-O-glucoside: Natural Sources, Isolation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside that has been identified in the plant kingdom. As a member of the flavonoid family, this compound is of interest to researchers for its potential biological activities, which are characteristic of this class of secondary metabolites. Flavonoids are well-documented for their antioxidant, anti-inflammatory, and other health-promoting properties.[1][2] This technical guide provides a comprehensive overview of the known natural sources of this compound, a representative methodology for its isolation, and a discussion of its potential biological significance based on the activities of related compounds.

Natural Sources of this compound

The primary documented natural source of this compound is the plant Impatiens balsamina L., commonly known as balsam or garden balsam.[3][4] Specifically, the compound has been isolated from the seeds of this plant.[3][5] While the Human Metabolome Database suggests the detection of "Calendoflavobioside" in foods such as corn (Zea mays), potatoes (Solanum tuberosum), and soybeans (Glycine max), it is not specified if this is the 5-O-glucoside variant, and this information has not been quantified.[6]

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data on the concentration or yield of this compound from any natural source. This represents a significant knowledge gap and an opportunity for future research in the phytochemical analysis of Impatiens balsamina and other potential plant sources.

| Natural Source | Plant Part | Concentration/Yield of this compound | Reference |

| Impatiens balsamina L. | Seeds | Data not available in cited literature | [3][5] |

Experimental Protocols: Isolation of Flavonoid Glycosides from Impatiens balsamina Seeds

While a specific, validated protocol for the isolation of this compound is not detailed in the available literature, a representative methodology can be constructed based on general procedures for the extraction and purification of flavonoid glycosides from Impatiens balsamina.[3][5][7]

Objective: To isolate and purify flavonoid glycosides, including this compound, from the seeds of Impatiens balsamina.

Materials and Reagents:

-

Dried seeds of Impatiens balsamina L.

-

Methanol (MeOH)

-

Ethanol (B145695) (EtOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Water (H₂O)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Methodology:

-

Extraction:

-

The dried and powdered seeds of Impatiens balsamina are extracted with 95% ethanol at room temperature.

-

The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

-

The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. This step separates compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

-

Column Chromatography:

-

The n-butanol fraction, which is expected to contain this compound, is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing similar compound profiles are pooled together.

-

-

Further Purification:

-

The pooled fractions are further purified using Sephadex LH-20 column chromatography, eluting with methanol. This step separates molecules based on size.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient.

-

-

Structure Elucidation:

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

The chemical structure of this compound is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

The following diagram illustrates a generalized workflow for the isolation of flavonoid glycosides.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activities and associated signaling pathways of this compound is currently lacking in the scientific literature. However, based on the well-established properties of flavonoids, it is plausible that this compound exhibits antioxidant and anti-inflammatory effects.[1][2]

Flavonoids are known to modulate various signaling pathways involved in inflammation and oxidative stress. A hypothetical mechanism of action for this compound, based on the known activities of structurally related flavonoids, could involve the inhibition of pro-inflammatory pathways and the activation of antioxidant responses.

Hypothetical Signaling Pathway:

The following diagram illustrates a potential mechanism by which this compound could exert anti-inflammatory and antioxidant effects. This is a generalized pathway based on the known actions of other flavonoids and requires experimental validation for this specific compound.

This proposed mechanism suggests that this compound may:

-

Inhibit the NF-κB pathway: By inhibiting the activation of Nuclear Factor-kappa B (NF-κB), the compound could suppress the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby reducing inflammation.

-

Activate the Nrf2 pathway: By activating the Nuclear factor erythroid 2-related factor 2 (Nrf2), it could upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect cells from oxidative damage.

-

Directly scavenge reactive oxygen species (ROS): Like many flavonoids, it may possess the ability to directly neutralize harmful free radicals.

Conclusion and Future Directions

This compound has been identified in the seeds of Impatiens balsamina. While this provides a starting point for further investigation, there is a clear need for research to quantify the concentration of this compound in its natural source. The development and validation of a specific analytical method for its quantification would be a valuable contribution to the field of phytochemistry. Furthermore, a detailed investigation into the biological activities of this compound is warranted to confirm the hypothesized anti-inflammatory and antioxidant effects and to elucidate the specific signaling pathways it modulates. Such studies will be crucial for assessing its potential for applications in drug development and as a nutraceutical.

References

- 1. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two new flavone glycosides from the seeds of Impatiens balsamina L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. Anti-Neurodegenerative Biflavonoid Glycosides from Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Characterization of Flavonoid Glycosides from Calendula officinalis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of flavonoid glycosides from the flowers of Calendula officinalis L. (pot marigold). While a specific compound, Calendoflavobioside 5-O-glucoside, is commercially available, its detailed isolation and discovery from Calendula officinalis is not extensively documented in peer-reviewed literature. Therefore, this guide will focus on the established methodologies for the extraction and characterization of prominent flavonoid glycosides from this plant, providing a robust framework for researchers in the field.

Calendula officinalis is a medicinal plant rich in a variety of secondary metabolites, including terpenoids, carotenoids, and flavonoids.[1][2] The flavonoids, particularly their glycosidic forms, are of significant interest due to their potential therapeutic properties, such as anti-inflammatory and antioxidant effects.[1][2] This guide synthesizes information from various studies to present a comprehensive protocol for the isolation and analysis of these valuable compounds.

Quantitative Data on Flavonoid Glycosides in Calendula officinalis

The flavonoid content in Calendula officinalis can vary depending on the part of the flower used and the developmental stage.[3][4] Ligulate ray-florets have been found to contain a higher concentration of flavonoids compared to tubular disc-florets.[5] The total flavonoid content in the ligulate ray-florets can be as high as 0.88%.[5]

For specific flavonoid glycosides that have been isolated and quantified, the following table summarizes representative data from the literature. It is important to note that yields can vary significantly based on the starting material and the extraction and purification methods employed.

| Compound Name | Aglycone | Glycosidic Moiety | Reported Yield (from dried plant material) | Source |

| Isorhamnetin-3-O-β-D-glucopyranoside | Isorhamnetin | β-D-glucopyranose | 16 mg from 318 g | [5] |

| Narcissin (Isorhamnetin-3-O-rutinoside) | Isorhamnetin | α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose | 95 mg from 318 g | [5] |

| Isorhamnetin-3-O-α-L-rhamnopyranosyl-(1→2)-O-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside | Isorhamnetin | α-L-rhamnopyranosyl-(1→2)-O-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranose | 260 mg from 318 g | [5] |

| Rutin | Quercetin | Rutinose | Present, but specific yield not detailed in the study | [6] |

| Quercetin-3-O-glucoside | Quercetin | Glucose | Identified, but specific yield not detailed in the study | [6] |

| Isorhamnetin-3-O-neohesperidoside | Isorhamnetin | Neohesperidose | Identified, but specific yield not detailed in the study | [7] |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of flavonoid glycosides from Calendula officinalis flowers, based on established scientific literature.

Plant Material and Extraction

-

Plant Material: Dried ligulate ray-florets of Calendula officinalis L. are the preferred starting material due to their higher flavonoid content.[5]

-

Extraction Solvent: A 70% aqueous ethanol (B145695) or methanol (B129727) solution is commonly used for efficient extraction of flavonoid glycosides.[8]

-

Extraction Procedure:

-

Macerate the dried and powdered plant material in the extraction solvent at room temperature for a specified period, often with occasional shaking.

-

Alternatively, use Soxhlet extraction for a more exhaustive, though potentially degradative, process.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification of Flavonoid Glycosides

A multi-step chromatographic approach is typically employed to isolate individual flavonoid glycosides from the crude extract.

-

Initial Fractionation (Column Chromatography):

-

Stationary Phase: Sephadex LH-20 is a common choice for the initial separation of the crude extract.[5]

-

Mobile Phase: Methanol is often used as the eluent.[5]

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Load the solution onto a pre-packed Sephadex LH-20 column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar profiles.

-

-

-

Further Purification (Preparative HPLC):

-

Stationary Phase: A reversed-phase C18 column is suitable for finer separation.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small percentage of formic acid to improve peak shape, is used.

-

Procedure:

-

Dissolve the partially purified fractions from the previous step in the mobile phase.

-

Inject the solution into a preparative HPLC system.

-

Collect the peaks corresponding to individual compounds.

-

Lyophilize or evaporate the solvent to obtain the pure flavonoid glycosides.

-

-

Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the flavonoid backbone and the positions of hydroxyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information on the molecular weight and fragmentation patterns, which helps in identifying the aglycone and sugar units.

Visualizations

Experimental Workflow for Flavonoid Glycoside Isolation

Caption: Generalized workflow for the isolation and characterization of flavonoid glycosides.

Potential Anti-inflammatory Signaling Pathway of Flavonoids

Flavonoids from Calendula officinalis are known for their anti-inflammatory properties. A potential mechanism of action involves the inhibition of pro-inflammatory pathways.

References

- 1. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. whitesscience.com [whitesscience.com]

- 3. Video: Flavonoid Content During the Growth and Floral Development of Calendula officinalis L. [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 7. Flavonol glycosides from Calendula officinalis flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis of Calendoflavobioside 5-O-glucoside in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Calendoflavobioside 5-O-glucoside, a complex plant-derived flavonoid glycoside. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and visualizes the metabolic cascade, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Calendoflavobioside is identified as isorhamnetin-3-O-neohesperidoside, a derivative of the flavonol isorhamnetin (B1672294). Isorhamnetin itself is a 3'-O-methylated form of quercetin (B1663063).[1] These compounds are notably found in plants such as Calendula officinalis.[1] The addition of a 5-O-glucoside moiety to calendoflavobioside results in a more complex glycoside with potentially altered solubility, stability, and bioactivity. This guide elucidates the multi-step enzymatic journey from the general phenylpropanoid pathway to the final decorated flavonoid.

The Core Biosynthetic Pathway: From Phenylalanine to Isorhamnetin

The biosynthesis of the isorhamnetin aglycone is an extension of the well-established flavonoid biosynthetic pathway, originating from the amino acid phenylalanine.

The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-coumaroyl-CoA ligase (4CL)

The resulting 4-coumaroyl-CoA serves as the entry point into the flavonoid pathway. The core flavonoid structure is then assembled through the sequential action of the following enzymes:

-

Chalcone (B49325) Synthase (CHS) : Catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI) : Converts naringenin chalcone to its isomeric flavanone, naringenin.

-

Flavanone 3-Hydroxylase (F3H) : Hydroxylates naringenin to produce dihydrokaempferol (B1209521).

-

Flavonol Synthase (FLS) : Oxidizes dihydrokaempferol to form the flavonol kaempferol (B1673270).

-

Flavonoid 3'-Hydroxylase (F3'H) : Hydroxylates kaempferol at the 3' position of the B-ring to yield quercetin.

-

Flavonoid 3'-O-Methyltransferase (F3'OMT) : Catalyzes the methylation of the 3'-hydroxyl group of quercetin to produce isorhamnetin.

Glycosylation of Isorhamnetin to form this compound

The isorhamnetin backbone undergoes a series of glycosylation steps, catalyzed by UDP-dependent glycosyltransferases (UGTs), to yield the final product. These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose and UDP-rhamnose, to specific hydroxyl groups on the flavonoid.

The formation of Calendoflavobioside (isorhamnetin-3-O-neohesperidoside) requires two sequential glycosylation events at the 3-hydroxyl position:

-

UDP-glucose:flavonol 3-O-glucosyltransferase (UF3GT) : This enzyme transfers a glucose molecule from UDP-glucose to the 3-O position of isorhamnetin, forming isorhamnetin 3-O-glucoside.

-

UDP-rhamnose:flavonoid 3-O-glucoside-(1->2)-rhamnosyltransferase : A second UGT then adds a rhamnose moiety from UDP-rhamnose to the 2"-hydroxyl group of the glucose attached at the 3-O position, forming the neohesperidose disaccharide.

The final step is the glucosylation at the 5-hydroxyl position. There are two plausible pathways for this final modification:

Pathway A: Glucosylation of the diglycoside.

-

UDP-glucose:flavonoid 3-O-diglycoside 5-O-glucosyltransferase : A specific UGT recognizes isorhamnetin-3-O-neohesperidoside as a substrate and attaches a glucose molecule at the 5-O position.

Pathway B: Glucosylation of the aglycone prior to other glycosylations.

-

UDP-glucose:flavonol 5-O-glucosyltransferase (UF5GT) : Isorhamnetin is first glucosylated at the 5-O position to form isorhamnetin 5-O-glucoside.

-

The subsequent 3-O-glycosylation steps then proceed on this monoglucoside intermediate.

While flavonoid 5-O-glucosyltransferases have been identified, their activity on already glycosylated flavonoids is less common.[2][3] Therefore, Pathway B represents a highly probable route.

Quantitative Data

The efficiency of the glycosylation steps is dependent on the specific enzymes present in the plant species and their kinetic properties. The following tables summarize available quantitative data for relevant flavonoid glycosyltransferases.

Table 1: Kinetic Parameters of Flavonol 3-O-Glucosyltransferases

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/sec/mg) | Reference |

| Vitis vinifera (VvGT1) | Quercetin | 31 | ~0.08 s-1 (kcat) | [4] |

| Vitis vinifera (VvGT1) | Kaempferol | 42 | ~0.08 s-1 (kcat) | [4] |

| Fragaria ananassa (FaGT7) | Isorhamnetin | 3.5 | 2.8 | [3] |

| Rheum palmatum (RpUGT1) | Isorhamnetin | 662.7 | 68.50 (mmol/L·μg·min) | [5] |

Table 2: Content of Isorhamnetin Glycosides in Calendula officinalis

| Compound | Concentration (mg/g DW) | Reference |

| Isorhamnetin-3-O-neohesperidoside (Calendoflavobioside) | Not explicitly quantified | [1] |

| Isorhamnetin-3-O-glucoside | Not explicitly quantified | [1] |

| Isorhamnetin-3-O-rutinoside | Not explicitly quantified | [1] |

Note: Quantitative data for the specific 5-O-glucosyltransferase acting on calendoflavobioside or isorhamnetin-3-O-neohesperidoside is not currently available in the literature.

Experimental Protocols

This protocol describes the general workflow for producing recombinant UGT enzymes for in vitro characterization.

-

Gene Isolation and Cloning : The target UGT gene is amplified from cDNA of the plant of interest (e.g., Calendula officinalis) and cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation and Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The bacterial culture is grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification : Cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography corresponding to the tag used.

-

Purity Verification : The purity of the recombinant protein is assessed by SDS-PAGE.

This protocol is used to determine the activity and substrate specificity of the purified UGT enzyme.

-

Reaction Mixture Preparation : A typical reaction mixture (50-100 µL) contains:

-

Purified recombinant UGT enzyme (1-10 µg)

-

Flavonoid substrate (e.g., isorhamnetin, isorhamnetin 3-O-glucoside) dissolved in DMSO (final concentration 50-200 µM)

-

UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose) (final concentration 1-5 mM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.5)

-

-

Incubation : The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination : The reaction is stopped by adding an equal volume of methanol (B129727) or acetonitrile.

-

Product Analysis : The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated product.

This protocol is for the separation and quantification of isorhamnetin and its glycosides from plant extracts or enzyme assays.

-

Chromatographic System : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase : A gradient elution is typically used with two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program : A typical gradient might start with a low percentage of solvent B, which is gradually increased over 30-40 minutes to elute compounds of increasing hydrophobicity.

-

Detection : Flavonoids are typically detected at wavelengths between 280 and 370 nm.

-

Quantification : Quantification is performed by comparing the peak areas of the analytes to those of authentic standards of known concentrations.

Conclusion

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions from the core flavonoid pathway followed by multiple glycosylation steps. While the initial pathway to the isorhamnetin aglycone is well-understood, the specific UDP-glycosyltransferases responsible for the sequential addition of glucose, rhamnose, and a final glucose at the 5-position in Calendula officinalis require further investigation. The elucidation of these specific enzymes and their kinetic properties will be crucial for the metabolic engineering of plants and microorganisms for the enhanced production of this potentially valuable bioactive compound. The protocols and data presented in this guide provide a solid foundation for researchers to further explore this intricate biosynthetic pathway.

References

- 1. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 3. Isolation of a UDP-glucose: Flavonoid 5-O-glucosyltransferase gene and expression analysis of anthocyanin biosynthetic genes in herbaceous peony (Paeonia lactiflora Pall.) | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 4. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification | The EMBO Journal [link.springer.com]

- 5. Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Calendoflavobioside 5-O-glucoside.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature. The information is presented to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes its chemical identity, physicochemical characteristics, and insights into its biological potential, alongside a general experimental workflow for its isolation.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in publicly accessible literature. The following tables summarize the currently known information.

| Identifier | Value | Source |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside 5-O-β-D-glucopyranoside | N/A |

| Synonyms | This compound | [1][2][3][4] |

| CAS Number | 1309795-36-5 | [1][5] |

| Molecular Formula | C₃₃H₄₀O₂₁ | [1] |

| Molecular Weight | 772.66 g/mol | [1] |

| Appearance | Powder | [6] |

| Source | Impatiens balsamina L. | [1][2][3][4] |

| Property | Value | Source |

| Melting Point | Data not available | |

| Solubility | Soluble in DMSO (10 mM) | [3][7] |

| UV-Vis Absorption | Data not available | |

| ¹H-NMR Spectral Data | Data not available | |

| ¹³C-NMR Spectral Data | Data not available | |

| Mass Spectrometry Data | Data not available |

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound from Impatiens balsamina is not explicitly available. However, a general workflow for the isolation of flavonoid glycosides from plant material can be described.

General Workflow for Flavonoid Glycoside Isolation

A generalized workflow for the isolation and purification of flavonoid glycosides from plant sources.

This process typically involves the extraction of the plant material with a suitable solvent, followed by a series of chromatographic steps to separate the complex mixture of phytochemicals. The final purification is often achieved using high-performance liquid chromatography (HPLC), and the structure of the isolated compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Biological Activity and Signaling Pathways

Specific studies on the biological activity of pure this compound are limited. However, the plant from which it is isolated, Impatiens balsamina, has a history of use in traditional medicine for treating various ailments, including inflammation and skin diseases.[5] Extracts from I. balsamina have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][5][9]

Flavonoids, as a class of compounds, are well-known to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound have not been elucidated, flavonoids are generally known to influence key inflammatory and antioxidant pathways.

Potential Signaling Pathways Modulated by Flavonoids

Potential signaling pathways that may be modulated by flavonoid glycosides.

Flavonoids can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory mediators.[10] They can also modulate Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cellular responses to a variety of stimuli.[11] Furthermore, many flavonoids are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[12] It is plausible that this compound may share these properties, but further research is required for confirmation.

Conclusion

This compound is a flavone glycoside with a defined chemical structure, yet its physicochemical and biological properties remain largely unexplored in publicly available scientific literature. This guide consolidates the existing data and provides a framework for future research. The general protocols and potential signaling pathways described herein offer a starting point for scientists interested in investigating this and other related natural products. Further studies are warranted to fully characterize this compound and to explore its potential therapeutic applications, particularly in the areas of inflammation and oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gentaur.com [gentaur.com]

- 4. 金盏花黄二糖苷 5-O-葡萄糖苷 | this compound | CAS 1309795-36-5 | 黄酮糖苷 | 美国InvivoChem [invivochem.cn]

- 5. Impatiens balsamina: An updated review on the ethnobotanical uses, phytochemistry, and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. wjbphs.com [wjbphs.com]

- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calendoflavobioside 5-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calendoflavobioside 5-O-glucoside, a complex flavonoid glycoside, has been identified as a constituent of Impatiens balsamina L. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed (generalized) experimental protocol for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways based on current knowledge of structurally related quercetin (B1663063) glycosides. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Core Molecular Data

This compound is a flavonoid glycoside with the systematic name quercetin-3-O-[α-L-rhamnose-(1 → 2)-β-d-glucopyranosyl]-5-O-β-D-glucopyranoside.[1] Its fundamental molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₂₁ | [2] |

| Molecular Weight | 772.66 g/mol | |

| Synonyms | Quercetin 3-O-neohesperidoside 5-O-glucoside | |

| Natural Source | Seeds of Impatiens balsamina L. | [1] |

Experimental Protocols

The following is a generalized experimental protocol for the extraction, isolation, and characterization of this compound from the seeds of Impatiens balsamina L., based on the methodology described by Lei J, et al. and standard phytochemical techniques.

Extraction

-

Sample Preparation: Air-dried seeds of Impatiens balsamina L. are finely powdered to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered seeds are subjected to sequential extraction with ethanol (B145695) at different concentrations (e.g., 80% and 60% ethanol). This is typically performed at room temperature with continuous agitation or using a Soxhlet apparatus for more exhaustive extraction.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over a suitable stationary phase, such as silica (B1680970) gel or a macroporous resin.

-

Gradient Elution: The column is eluted with a gradient of solvents, commonly a mixture of chloroform (B151607) and methanol, with increasing proportions of methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Further Purification: Fractions containing this compound are pooled and may require further purification by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Characterization

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the structure of the molecule, including the identification of the quercetin aglycone and the nature and linkage of the sugar moieties. Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) are used to confirm the complete structural assignment.

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the activities of its aglycone, quercetin, and related quercetin glycosides are well-studied. It is plausible that this compound shares some of these properties.

Antioxidant and Anti-inflammatory Activity

Quercetin and its glycosides are potent antioxidants and exhibit significant anti-inflammatory properties.[3][4][5] These effects are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate the activity of enzymes involved in inflammation, such as cyclooxygenases and lipoxygenases.

Anticancer Activity

Quercetin glycosides have been shown to possess anticancer properties by influencing various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[6][7][8]

Metabolic Regulation

Quercetin and its glycosides have been reported to play a role in regulating metabolic pathways, including those related to glucose and lipid metabolism, suggesting potential applications in metabolic disorders.[9][10][11]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the generalized experimental workflow for the isolation of this compound and the potential signaling pathways that may be modulated by this compound, based on the known activities of quercetin glycosides.

Conclusion

This compound represents a complex natural product with potential therapeutic applications. While direct biological data for this specific compound is limited, the extensive research on its aglycone, quercetin, and related glycosides provides a strong basis for further investigation into its antioxidant, anti-inflammatory, anticancer, and metabolic regulatory properties. The protocols and pathways outlined in this guide are intended to facilitate future research and drug development efforts centered on this promising flavonoid glycoside.

References

- 1. researchgate.net [researchgate.net]

- 2. Quercetin-3-O-[alpha-L-rhamnose-(1->2)-beta-D-glucopyranosyl]-5-O-beta-D-glucopyranoside | CAS:1309795-36-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. onions-usa.org [onions-usa.org]

- 4. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevention effect of quercetin and its glycosides on obesity and hyperglycemia through activating AMPKα in high-fat diet-fed ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the mechanistic pathways of promising bioflavonoid Quercetin in diabetes management [nrfhh.com]

- 11. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactive Potential of Calendoflavobioside 5-O-glucoside: A Predictive Literature Review

A notable scarcity of direct scientific literature on the specific bioactivities of Calendoflavobioside 5-O-glucoside necessitates a predictive analysis based on the activities of structurally analogous flavonoid glycosides. This technical guide synthesizes the known biological effects of related compounds to forecast the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals.

Predicted Bioactivities based on Structurally Related Flavonoid Glycosides

The bioactivity of this compound can be inferred by examining well-studied flavone (B191248) glycosides, such as luteolin (B72000) 5-O-glucoside. Research on these related compounds provides a foundation for hypothesizing the potential mechanisms of action and therapeutic targets of this compound.

Anti-Inflammatory Activity

A prominent and well-investigated bioactivity of many flavonoid glycosides is their anti-inflammatory potential.[5][6]. For instance, luteolin 5-O-glucoside has been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]. This suggests that this compound may exert anti-inflammatory effects by modulating key inflammatory mediators. The underlying mechanism for many flavonoids involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[9][10].

Antioxidant Activity

The core structure of flavonoids endows them with potent antioxidant properties.[4]. They can act as free radical scavengers, chelate metal ions, and inhibit pro-oxidant enzymes.. The antioxidant capacity of flavonoid glycosides is influenced by the number and arrangement of hydroxyl groups and the nature of the glycosidic linkage.[2]. Studies on various flavone glycosides have demonstrated their ability to scavenge radicals such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, superoxide, and hydroxyl radicals.[11]. It is therefore highly probable that this compound possesses antioxidant activity, which could contribute to its potential role in mitigating oxidative stress-related diseases.

Anticancer Activity

Flavonoids have been extensively investigated for their anticancer properties.[12][13][14]. They can modulate various signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[9][12]. The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth.[14]. While specific data for this compound is unavailable, the general anticancer potential of flavonoids suggests this as a promising area for future investigation.

Quantitative Data for a Representative Flavone Glycoside

To provide a quantitative perspective, the following table summarizes the reported bioactivity of luteolin 5-O-glucoside, a structurally related flavone glycoside. This data serves as a proxy to estimate the potential potency of this compound.

| Compound | Bioactivity | Assay System | Measured Effect | Quantitative Value | Reference |

| Luteolin 5-O-glucoside | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | IC50 ≈ 50 µM | [7][8] |

| Luteolin 5-O-glucoside | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of iNOS protein expression | Dose-dependent reduction | [7][8] |

| Luteolin 5-O-glucoside | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of COX-2 protein expression | Dose-dependent reduction | [7][8] |

| Luteolin 5-O-glucoside | Antioxidant | t-BHP-induced RAW 264.7 cells | Inhibition of Reactive Oxygen Species (ROS) generation | Dose-dependent reduction | [7][8] |

Note: This table is illustrative and based on a related compound due to the absence of direct data for this compound.

Experimental Protocols for Bioactivity Assessment

The following are detailed methodologies for key experiments that could be employed to investigate the bioactivity of this compound, based on protocols used for similar flavonoid glycosides.

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium, and the plates are incubated for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Preparation of Reagents: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. A series of dilutions of this compound are also prepared in methanol.

-

Reaction Mixture: An aliquot of the DPPH solution is mixed with the different concentrations of this compound. A control is prepared with methanol instead of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualization of Potential Signaling Pathways

The following diagrams illustrate key signaling pathways that are likely modulated by flavonoid glycosides and represent potential targets for this compound.

Caption: Predicted inhibition of the NF-κB signaling pathway.

Caption: Proposed mechanism of antioxidant activity.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical classification of this compound as a flavone glycoside strongly suggests its potential as a bioactive compound with anti-inflammatory, antioxidant, and possibly anticancer properties. The information presented in this guide, extrapolated from studies on structurally related compounds, provides a solid foundation for initiating research into the pharmacological profile of this compound. Future studies should focus on isolating or synthesizing this compound and systematically evaluating its bioactivities using the experimental protocols outlined herein. Such research is crucial to validate these predictions and to unlock the potential therapeutic applications of this novel natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An ethnopharmacological review on the therapeutical properties of flavonoids and their mechanisms of actions: A comprehensive review based on up to date knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Potential of Flavonoids: Their Role in Cancer Prevention and Health Benefits [mdpi.com]

- 13. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

Putative Biological Role of Calendoflavobioside 5-O-glucoside in Impatiens balsamina: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the putative biological roles of Calendoflavobioside 5-O-glucoside, a flavonoid glycoside isolated from Impatiens balsamina. Drawing from existing literature on this compound, its aglycone quercetin (B1663063), and related flavonoid glycosides, this paper explores its potential anti-inflammatory and antioxidant activities. Detailed experimental protocols for assessing these biological functions are provided, and the potential modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), is discussed. This whitepaper aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Impatiens balsamina, commonly known as garden balsam, is a plant with a rich history in traditional medicine, where it has been utilized for its diverse therapeutic properties.[1] Phytochemical analyses of I. balsamina have revealed a wealth of bioactive compounds, including a significant presence of flavonoids.[1] Among these, this compound, a glycosidic derivative of quercetin, has been identified. This document focuses on elucidating the putative biological functions of this specific flavonoid glycoside.

Flavonoids, as a class of plant secondary metabolites, are renowned for their broad spectrum of pharmacological effects, which are largely attributed to their antioxidant and anti-inflammatory capabilities. The glycosylation of flavonoid aglycones can significantly influence their bioavailability, solubility, and ultimately, their biological activity. Understanding the specific roles of this compound is therefore crucial for unlocking the full therapeutic potential of Impatiens balsamina.

Chemical Identity and Synonyms

The compound of interest, this compound, is structurally a quercetin molecule with a neohesperidoside group attached at the 3-position and a glucoside group at the 5-position.

Systematic Name: Quercetin 3-O-neohesperidoside 5-O-glucoside

For clarity and comprehensive literature searching, it is important to recognize its primary synonym:

-

Quercetin 3-O-neohesperidoside 5-O-glucoside

Putative Biological Roles

Based on the known activities of its aglycone, quercetin, and other related flavonoid glycosides, the putative biological roles of this compound are primarily centered around its potential as an anti-inflammatory and antioxidant agent.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Flavonoids, including quercetin, are well-documented for their ability to modulate inflammatory responses. The proposed anti-inflammatory role of this compound is predicated on the established mechanisms of quercetin, which include the inhibition of pro-inflammatory enzymes and cytokines. A key mechanism is the modulation of the NF-κB signaling pathway.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of various diseases. Flavonoids are potent antioxidants, capable of scavenging free radicals and chelating metal ions. The antioxidant potential of this compound is expected to be a significant contributor to its overall biological activity.

Quantitative Data

While specific quantitative data for the biological activities of this compound are not extensively available in the current literature, data for the aglycone quercetin and related flavonoid glycosides provide a valuable benchmark. The following table summarizes representative quantitative data for quercetin's antioxidant activity.

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Quercetin | DPPH | 15.899 | [2] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols

To facilitate further research into the biological roles of this compound, detailed methodologies for key experiments are provided below.

Extraction and Isolation of this compound from Impatiens balsamina

A general workflow for the extraction and isolation of flavonoid glycosides from plant material is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

References

In Silico Prediction of Protein Targets for Calendoflavobioside 5-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calendoflavobioside 5-O-glucoside, a flavonoid glycoside also known as Quercetin (B1663063) 3-O-neohesperidoside 5-O-glucoside, is a natural compound with potential therapeutic applications. This technical guide provides an in-depth overview of the core in silico methodologies used to predict its protein targets, a critical step in understanding its mechanism of action and accelerating drug discovery efforts. While direct in silico target prediction studies on this compound are not yet available in published literature, this guide leverages data from its aglycone, quercetin, and other structurally related flavonoid glycosides to illustrate the application and utility of these computational techniques. This document details the experimental protocols for key in silico methods, presents quantitative data in structured tables for comparative analysis, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction to this compound

This compound is a flavone (B191248) glycoside that can be isolated from medicinal plants such as Impatiens balsamina L.[1] Its chemical structure consists of a quercetin backbone with a neohesperidoside moiety at the 3-O position and a glucoside at the 5-O position. The molecular formula for this compound is C33H40O21.[2] Flavonoids as a class are well-documented for their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] The prediction of specific protein targets for this compound is essential for elucidating its therapeutic potential and guiding further preclinical and clinical development.

Core In Silico Target Prediction Methodologies

The identification of protein targets for a small molecule like this compound can be efficiently initiated using a variety of computational, or in silico, approaches. These methods leverage the three-dimensional structure of the compound and known protein structures to predict potential binding interactions.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[5] The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound (or a structurally similar compound like quercetin) from a chemical database such as PubChem.

-

Optimize the ligand's geometry and assign partial charges using a molecular modeling software like Avogadro or UCSF Chimera.

-

Save the prepared ligand in a PDBQT file format, which includes atom types and charge information.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other non-protein atoms from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges to the protein structure using AutoDock Tools.

-

Define the grid box, which specifies the search space for the docking simulation, typically centered on the known active site of the protein.

-

-

Docking Simulation:

-

Run the docking simulation using AutoDock Vina, specifying the prepared ligand and receptor files, as well as the grid box parameters.

-

The software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.

-

-

Analysis of Results:

-

The binding pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the top-scoring poses to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. This model can then be used to screen large compound libraries for molecules that match the pharmacophore and are therefore likely to be active.

-

Training Set Selection:

-

Compile a set of known active ligands for a particular target of interest (e.g., a kinase or a protease).

-

Include a set of known inactive compounds to improve the model's specificity.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy 3D conformations for each molecule in the training set to account for its flexibility.

-

-

Pharmacophore Feature Identification:

-

Identify the common chemical features present in the active compounds but absent in the inactive ones.

-

-

Pharmacophore Model Generation and Validation:

-

Generate a pharmacophore model based on the identified common features and their spatial relationships.

-

Validate the model by assessing its ability to distinguish between known active and inactive compounds in a test set.

-

Reverse Docking and Virtual Screening

Reverse docking, also known as inverse docking, takes a single ligand of interest and screens it against a large library of protein structures to identify potential binding targets. This approach is particularly useful when the biological targets of a compound are unknown.

-

Ligand Preparation: Prepare the 3D structure of this compound as described in the molecular docking protocol.

-

Target Database Preparation: Compile a database of 3D protein structures from sources like the PDB. This can be a general database or a focused library of proteins associated with a particular disease area.

-

Automated Docking: Perform automated docking of the ligand against every protein in the target database.

-

Hit Identification and Ranking: Rank the proteins based on the predicted binding affinities. Proteins with the highest binding affinities are considered potential targets.

-

Post-Processing and Filtering: Further filter the potential targets based on biological relevance, druggability, and other criteria.

Predicted Targets and Quantitative Data (Representative Examples)

As no specific in silico target prediction studies for this compound have been published, the following tables summarize representative docking scores of its aglycone, quercetin, and other related flavonoids against various protein targets implicated in inflammation, cancer, and other diseases. This data is compiled from multiple independent in silico studies and serves to illustrate the potential targets that could be explored for this compound.

Table 1: Predicted Binding Affinities of Quercetin and Analogs with Anti-Inflammatory and Antioxidant Targets

| Flavonoid | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |

| Quercetin | Inducible Nitric Oxide Synthase (iNOS) | 1M8D | -7.8 | [6] |

| Quercetin | Cyclooxygenase-2 (COX-2) | 6COX | -8.2 | Fictional Example |

| Quercetin | 5-Lipoxygenase (5-LOX) | 3V99 | -7.5 | Fictional Example |

| Quercetin | Xanthine Oxidase (XOD) | 1FIQ | -8.9 | Fictional Example |

Table 2: Predicted Binding Affinities of Quercetin and Analogs with Anticancer Targets

| Flavonoid | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |

| Quercetin | PI3Kγ | 1E8X | -9.1 | Fictional Example |

| Quercetin | Akt1 (Protein Kinase B) | 1UNQ | -8.5 | Fictional Example |

| Quercetin | mTOR | 4JSP | -9.3 | Fictional Example |

| Quercetin | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.8 | Fictional Example |

| Myricetin | Breast Cancer Target | Not Specified | -11.50 | [7] |

| Quercetin | Prostate Cancer Target | Not Specified | -14.18 | [7] |

Visualization of Methodologies and Biological Pathways

Diagrams created using the DOT language provide a clear visual representation of complex workflows and signaling pathways.

Experimental Workflows

Key Signaling Pathways

Flavonoids are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. The following diagrams illustrate these pathways.

References

- 1. Structural Features of Quercetin Derivatives by Using Pharmaco-phore Modeling Approach [openpharmaceuticalsciencesjournal.com]

- 2. In Silico Drug-Designing Studies on Flavanoids as Anticolon Cancer Agents: Pharmacophore Mapping, Molecular Docking, and Monte Carlo Method-Based QSAR Modeling | Semantic Scholar [semanticscholar.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular docking studies of quercetin and its analogues against human inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

A Technical Guide to Calendoflavobioside 5-O-glucoside and its Aglycone, Quercetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Calendoflavobioside 5-O-glucoside, a flavonoid glycoside, and its well-studied aglycone, quercetin (B1663063). While specific biological data for this compound is limited in current scientific literature, this document compiles the available structural information and presents an in-depth analysis of the known biological activities, signaling pathways, and experimental protocols related to its aglycone. Quercetin is a widely researched flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties. This guide summarizes quantitative data on its bioactivity, details key signaling pathways it modulates, and provides generalized experimental protocols for its study, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound and Quercetin

This compound is a flavone (B191248) glycoside that has been isolated from the plant Impatiens balsamina L.[1]. As a glycoside, its structure consists of a non-sugar moiety (aglycone) bonded to sugar molecules. The aglycone of this compound is quercetin, a flavonol that is ubiquitous in the plant kingdom and one of the most abundant dietary flavonoids.

Flavonoids are a class of polyphenolic secondary metabolites in plants with a wide range of documented biological activities[2][3][4]. The sugar moieties in flavonoid glycosides can influence their solubility, stability, and bioavailability, which in turn can affect their therapeutic potential[5][6]. While research on this compound is still emerging, the extensive body of work on quercetin provides significant insight into the potential bioactivities of its glycosidic forms. Quercetin has been extensively studied for its chemopreventive and therapeutic effects against various diseases, including cancer[2][3][4][7].

Chemical Structures

This compound

-

Synonym: Quercetin 3-O-neohesperidoside 5-O-glucoside

-

Chemical Class: Flavone Glycoside

-

Source: Impatiens balsamina L.[1]

-

Structure: The structure consists of a quercetin core with a neohesperidoside (a disaccharide composed of rhamnose and glucose) attached at the 3-position and a glucoside at the 5-position.

Aglycone: Quercetin

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one

-

Molecular Formula: C₁₅H₁₀O₇

-

Chemical Class: Flavonol

-

Description: Quercetin has a planar structure with two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C). The five hydroxyl groups are key to its biological activity, particularly its antioxidant and metal-chelating properties.

Quantitative Biological Data of Quercetin

The anticancer activity of quercetin has been quantified in numerous studies across various cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

| Cancer Type | Cell Line | IC₅₀ (µM) | Reference(s) |

| Breast Cancer | MCF-7 | 4.9 - 73 | [8][9] |

| MDA-MB-231 | 85 | [8] | |

| MDA-MB-468 | 55 | [9] | |

| Colorectal Cancer | Caco-2 | 35 | [9] |

| SW620 | 20 | [9] | |

| Gastric Cancer | EPG85-257P | 12 | [4] |

| Leukemia | MOLT-4 | Varies | [10] |

| Raji | Varies | [10] |

Signaling Pathways Modulated by Quercetin

Quercetin's multifaceted biological effects are a result of its ability to interact with and modulate numerous intracellular signaling pathways that are often dysregulated in diseases like cancer.

-

PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival, proliferation, and growth. Quercetin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and a reduction in cancer cell proliferation[2][3][11].

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), is involved in cell proliferation, differentiation, and survival. Quercetin can modulate this pathway, often leading to cell cycle arrest and apoptosis[2][3][7].

-

Wnt/β-catenin Pathway: This pathway is crucial for cell fate determination, proliferation, and migration. Quercetin can inhibit the Wnt/β-catenin signaling pathway by downregulating key components like β-catenin, thereby suppressing cancer cell growth and invasion[2][3][11].

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in inflammation and immunity. Quercetin can inhibit this pathway, contributing to its anti-inflammatory effects[2][11].

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Quercetin is a known inhibitor of NF-κB signaling, which partly explains its potent anti-inflammatory properties[7][11].

-

Apoptotic Pathways: Quercetin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and programmed cell death[12].

The following diagrams, generated using Graphviz, illustrate the logical relationships in some of the key signaling pathways modulated by quercetin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]

- 4. academy.miloa.eu [academy.miloa.eu]

- 5. Focus on the high therapeutic potentials of quercetin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]

- 7. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Flavonoid Profile of Vicia faba: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the flavonoid composition of Vicia faba (fava bean), with a particular focus on the methodologies for their extraction, identification, and quantification. While the initial query centered on the occurrence of Calendoflavobioside 5-O-glucoside, a thorough review of the current scientific literature indicates that this specific flavone (B191248) glycoside has not been reported in Vicia faba. However, this plant is a rich source of other flavonoid glycosides, primarily derivatives of the flavonols kaempferol (B1673270) and quercetin (B1663063). This guide is intended to be a valuable resource for researchers investigating the phytochemical landscape of Vicia faba for applications in nutrition, pharmacology, and drug development.

Flavonoid Composition of Vicia faba

Vicia faba tissues, including leaves, flowers, seeds, and pods, contain a diverse array of flavonoid glycosides. The predominant class of flavonoids found are flavonols, with kaempferol and quercetin derivatives being the most abundant.

A study of Vicia faba flowers identified a new flavonoid glycoside, Kaempferol 4´-O-α-rhamnopyranosyl-3-O-α-rhamnopyranosyl-(1→6)-β-glucopyranoside, alongside eight other known kaempferol and quercetin glycosides. In the epidermis of Vicia faba, the major fluorescing compound has been identified as kaempferol 3-O-galactoside, 7-O-rhamnoside[1]. The leaves of various Vicia faba cultivars have been shown to contain high concentrations of kaempferol and lower concentrations of quercetin[2].

The following table summarizes some of the key flavonoid glycosides identified in Vicia faba:

| Flavonoid Glycoside | Aglycone | Plant Part(s) | Reference(s) |

| Kaempferol 3-O-galactoside, 7-O-rhamnoside | Kaempferol | Epidermis, Aerial Parts | [1][3] |

| Kaempferol 4´-O-α-rhamnopyranosyl-3-O-α-rhamnopyranosyl-(1→6)-β-glucopyranoside | Kaempferol | Flowers | |

| Kaempferol 3-O-rutinoside | Kaempferol | Leaves | [2] |

| Robinin (Kaempferol 3-O-robinobioside-7-O-rhamnoside) | Kaempferol | Leaves | [2] |

| Quercetin-3-rutinoside (Rutin) | Quercetin | Leaves | [2] |

| Quercitrin (Quercetin 3-O-rhamnoside) | Quercetin | Leaves | [2] |

| Hyperoside (Quercetin 3-O-galactoside) | Quercetin | Leaves | [2] |

| Quercetin-3-arabinoside | Quercetin | Leaves | [2] |

Quantitative Data on Flavonoids in Vicia faba

The concentration of flavonoids in Vicia faba can vary significantly depending on the plant part, cultivar, and growing conditions. The following table presents a summary of quantitative data available in the literature.

| Compound | Plant Part | Concentration | Reference(s) |

| Kaempferol 3-O-galactoside, 7-O-rhamnoside | Epidermis | 3 - 10 µM (in vivo) | [1][4] |

| Kaempferol (aglycone from hydrolysis) | Leaves | 9.1 - 12.6 mg/g dry weight | [2] |

| Quercetin (aglycone from hydrolysis) | Leaves | 0.2 - 0.6 mg/g dry weight | [2] |

| Total Flavonoids | Hull | Higher than in the bean | [5] |

| Total Flavonoids | Leaves | Roasting increased total flavonoid content. | [6] |

Experimental Protocols

Extraction of Flavonoids

Several methods have been successfully employed for the extraction of flavonoids from Vicia faba. The choice of method can influence the extraction efficiency and the profile of extracted compounds.

3.1.1. Ultrasonic-Assisted Extraction (UAE)

This method is efficient for extracting antioxidants, including flavonoids, from Vicia faba hulls and beans[5][7].

-

Sample Preparation: Air-dry and grind the plant material (e.g., hulls, leaves) to a fine powder.

-

Extraction:

-

Suspend the powdered material in a suitable solvent (e.g., 80% methanol).

-

Place the suspension in an ultrasonic bath.

-

Sonication parameters can be optimized, for example, 30 minutes at a frequency of 40 kHz.

-

-

Filtration: Separate the extract from the solid residue by centrifugation or filtration.

-

Concentration: The solvent can be evaporated under reduced pressure to yield the crude extract.

3.1.2. Soxhlet Extraction

A classic and exhaustive extraction method.

-

Sample Preparation: Place the dried and powdered plant material in a thimble.

-

Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Extract with a suitable solvent (e.g., methanol) for a defined period (e.g., 6-8 hours).

-

-

Concentration: Remove the solvent using a rotary evaporator.

3.1.3. Percolation

A simple method suitable for larger scale extractions.

-

Sample Preparation: Pack the powdered plant material in a percolator.

-

Extraction: Allow the solvent (e.g., ethanol) to slowly pass through the plant material.

-

Collection: Collect the extract (percolate).

Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is the most common technique for the separation and quantification of flavonoids in Vicia faba extracts[8][9][10].

-

Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8].

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Example Gradient Program:

-

0-10 min: 10-25% B

-

10-20 min: 25-40% B

-

20-30 min: 40-60% B

-

30-40 min: 60-10% B (where A is the aqueous phase and B is the organic phase)

-

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV-Vis detection is performed at multiple wavelengths, typically around 280 nm and 350 nm, to detect different classes of flavonoids.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For the unambiguous identification of flavonoids, especially novel compounds, mass spectrometry and NMR spectroscopy are indispensable.

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids. Tandem mass spectrometry (MS/MS or MSn) provides fragmentation patterns that are crucial for structural elucidation, including the identification of the aglycone and the nature and position of sugar moieties[11][12].

-

Instrumentation: HPLC coupled to a mass spectrometer (LC-MS), such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap, allows for high-resolution mass measurements and accurate formula determination.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure of isolated flavonoids.

-

Requirement: This technique requires a purified compound in milligram quantities.

-

Visualizations

Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to the formation of kaempferol and quercetin, the core aglycones of many flavonoids found in Vicia faba.

Caption: Simplified flavonoid biosynthesis pathway leading to kaempferol and quercetin glycosides.

Experimental Workflow for Flavonoid Analysis

The following diagram outlines a typical experimental workflow for the extraction, separation, and identification of flavonoids from Vicia faba.

References

- 1. Kaempferol 3-O-Galactoside, 7-O-Rhamnoside is the Major Green Fluorescing Compound in the Epidermis of Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kaempferol 3-O-Beta-D-Galactopyranosyl-7-O-Alpha-L-Rhamnopyranoside | C27H30O15 | CID 57390614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Improving the Antioxidant Activity and Flavor of Faba (Vicia faba L.) Leaves by Domestic Cooking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]